molecular formula C10H8ClN3O4S B5719966 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole

1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole

Cat. No. B5719966
M. Wt: 301.71 g/mol
InChI Key: GLSXLGALHLPYPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole involves the covalent modification of cysteine residues in proteins. This compound reacts with the thiol group of cysteine residues, leading to the formation of a stable adduct. This modification can affect the function of the protein, and this property has been used to study the function of different proteins.
Biochemical and Physiological Effects:
The covalent modification of cysteine residues in proteins by this compound can affect the function of the protein. This compound has been shown to inhibit the activity of various enzymes, including proteases and kinases. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole in lab experiments is its ability to covalently modify cysteine residues in proteins. This property has been exploited to study the function of different proteins. However, one of the limitations of using this compound is its potential toxicity. This compound can react with other nucleophiles in the cell, leading to the modification of unintended targets.

Future Directions

1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole has significant potential for future research. One of the future directions could be the development of more selective compounds that can modify specific cysteine residues in proteins. Additionally, this compound's potential application as an anticancer agent could be further explored, and its toxicity profile could be improved.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been extensively studied. The future directions for research on this compound include the development of more selective compounds and exploring its potential as an anticancer agent.

Synthesis Methods

The synthesis of 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole has been reported using different methods. One of the most common methods involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with 4-methylimidazole in the presence of a base such as triethylamine. The reaction proceeds in anhydrous conditions, and the product is obtained in good yield after purification.

Scientific Research Applications

1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole has been used in various scientific research studies. One of its primary applications is in the field of biochemistry, where it has been used as a tool to study protein-protein interactions. This compound is known to covalently modify cysteine residues in proteins, and this property has been exploited to study the function of different proteins.

properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)sulfonyl-4-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O4S/c1-7-5-13(6-12-7)19(17,18)8-2-3-9(11)10(4-8)14(15)16/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSXLGALHLPYPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.